molecular formula C12H17N3O2S B12268592 2-(Pyrrolidine-1-carbonyl)-4-(1,3-thiazol-2-yl)morpholine

2-(Pyrrolidine-1-carbonyl)-4-(1,3-thiazol-2-yl)morpholine

Cat. No.: B12268592
M. Wt: 267.35 g/mol
InChI Key: VKHXPVNUVBPBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidine-1-carbonyl)-4-(1,3-thiazol-2-yl)morpholine is a synthetic organic compound that features a pyrrolidine ring, a thiazole ring, and a morpholine ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidine-1-carbonyl)-4-(1,3-thiazol-2-yl)morpholine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction involving a thioamide and an α-haloketone.

    Morpholine Ring Introduction: The morpholine ring can be synthesized through nucleophilic substitution reactions.

    Coupling Reactions: The final step often involves coupling the different ring systems under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

2-(Pyrrolidine-1-carbonyl)-4-(1,3-thiazol-2-yl)morpholine may have various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidine-1-carbonyl)-4-(1,3-thiazol-2-yl)morpholine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidine-1-carbonyl)-4-(1,3-thiazol-2-yl)pyridine
  • 2-(Pyrrolidine-1-carbonyl)-4-(1,3-thiazol-2-yl)benzene

Uniqueness

The uniqueness of 2-(Pyrrolidine-1-carbonyl)-4-(1,3-thiazol-2-yl)morpholine lies in its specific combination of ring systems, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C12H17N3O2S

Molecular Weight

267.35 g/mol

IUPAC Name

pyrrolidin-1-yl-[4-(1,3-thiazol-2-yl)morpholin-2-yl]methanone

InChI

InChI=1S/C12H17N3O2S/c16-11(14-4-1-2-5-14)10-9-15(6-7-17-10)12-13-3-8-18-12/h3,8,10H,1-2,4-7,9H2

InChI Key

VKHXPVNUVBPBPT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.